molecular formula C30H29FN6O3 B2753349 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 887223-83-8

4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Katalognummer B2753349
CAS-Nummer: 887223-83-8
Molekulargewicht: 540.599
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C30H29FN6O3 and its molecular weight is 540.599. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

The compound has been investigated for its potential antimicrobial activities. Research indicates that derivatives of 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one, similar in structure, have shown good to moderate antimicrobial activities against various microorganisms. The synthesis of novel compounds in this class involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, highlighting their potential in developing antimicrobial agents (Bektaş et al., 2007).

Antimalarial Agent Quality Control

A specific compound closely related to the query has been developed as a promising antimalarial agent. The development of quality control methods for this compound is crucial for its further in-depth studies. These methods include descriptions, solubility, identification through infrared and ultraviolet spectroscopy, and other indicators to ensure the compound's purity and effectiveness (Danylchenko et al., 2018).

Anticancer Activity

Derivatives of triazoloquinazolin-5(4H)-one have been designed and synthesized with the structural requirements essential for anticancer activity. New series of these derivatives were found to possess significant cytotoxicity against various cancer cell lines, demonstrating their potential in cancer therapy. The synthesis process involves reactions that yield compounds with potential anticancer properties (Reddy et al., 2015).

Positive Inotropic Activity

Research into the cardiovascular potential of triazoloquinazolin-5(4H)-one derivatives has revealed that some synthesized compounds exhibit favorable inotropic activity. This activity is evaluated by measuring the left atrium stroke volume in isolated rabbit-heart preparations, indicating potential applications in treating heart conditions (Liu et al., 2009).

Tubulin Polymerization Inhibition and Vascular Disruption

A series of 1-phenyl-triazoloquinazolin-5(4H)-ones, designed as analogues to the compound , were tested for their ability to inhibit tubulin polymerization and disrupt vascular structures in cancer models. These activities suggest potential applications in cancer treatment by targeting the cell's structural components and affecting tumor blood supply (Driowya et al., 2016).

Eigenschaften

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O3/c1-40-26-9-5-4-8-25(26)34-16-18-35(19-17-34)28(38)15-14-27-32-33-30-36(20-21-10-12-22(31)13-11-21)29(39)23-6-2-3-7-24(23)37(27)30/h2-13H,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJDXIALBOEZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.